molecular formula C7H8O7S B14348569 3-(Sulfomethyl)hexa-2,4-dienedioic acid CAS No. 96163-60-9

3-(Sulfomethyl)hexa-2,4-dienedioic acid

Cat. No.: B14348569
CAS No.: 96163-60-9
M. Wt: 236.20 g/mol
InChI Key: POPWSVQEQSUAPS-UHFFFAOYSA-N
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Description

3-(Sulfomethyl)hexa-2,4-dienedioic acid is a specialized organic compound with the molecular formula C7H8O7S and a molecular weight of 236.20 g/mol . This molecule is characterized by a hexa-2,4-dienedioic acid backbone—a six-carbon chain with two conjugated double bonds and a carboxylic acid group at each end—which is functionally similar to the core structure of muconic acid, a dicarboxylic acid noted for its role as a metabolite and potential platform chemical for bioplastics . The defining structural feature of this compound is the sulfomethyl group (-CH2SO3H) attached to the third carbon of the diene chain. This functional group incorporation creates a molecule with multiple ionizable sites, suggesting potential solubility in aqueous environments and polar organic solvents. Researchers value this compound for its unique molecular architecture, which makes it a candidate for investigation in several fields. Its potential applications include serving as a synthetic intermediate or building block for the development of more complex molecules, such as novel polymers or functionalized materials, where the sulfonate group could impart desirable properties like hydrophilicity or metal chelation. The conjugated diene system may also be of interest in materials science research, particularly in the development of novel organic frameworks or as a precursor for chemicals like adipic acid, which is a key monomer in the production of nylon-6,6 . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

96163-60-9

Molecular Formula

C7H8O7S

Molecular Weight

236.20 g/mol

IUPAC Name

3-(sulfomethyl)hexa-2,4-dienedioic acid

InChI

InChI=1S/C7H8O7S/c8-6(9)2-1-5(3-7(10)11)4-15(12,13)14/h1-3H,4H2,(H,8,9)(H,10,11)(H,12,13,14)

InChI Key

POPWSVQEQSUAPS-UHFFFAOYSA-N

Canonical SMILES

C(C(=CC(=O)O)C=CC(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategies for the Parent Compound

Before discussing specific sulfomethylation procedures, it is important to establish reliable methods for synthesizing the parent hexa-2,4-dienedioic acid structure, which serves as the foundation for preparing the target compound.

Classical Preparation Methods

The classical preparation of hexa-2,4-dienedioic acid typically involves oxidation reactions of appropriate precursors. A common approach utilizes the oxidation of cyclohexene or cyclohexane derivatives followed by ring-opening reactions to yield the desired dienedioic acid structure.

Stereoselective Synthesis

Controlling the stereochemistry of the double bonds in hexa-2,4-dienedioic acid is crucial for obtaining the desired cis,cis-configuration required for many applications. Several stereoselective methods have been developed:

Table 1: Stereoselective Synthesis Methods for Hexa-2,4-dienedioic acid

Method Catalyst/Reagent Solvent Temperature (°C) Yield (%) Stereoselectivity
Wittig Reaction Ph₃P=CHCO₂Et THF 0-25 65-78 E/Z mixture
HWE Reaction (EtO)₂P(O)CH₂CO₂Et DMF 0-25 70-85 Predominantly E
Modified Julia PT-SO₂-Het THF -78 to 25 75-82 Highly E-selective
Isomerization Various catalysts Various 25-100 60-90 Controllable

Sulfomethylation Strategies

The preparation of 3-(Sulfomethyl)hexa-2,4-dienedioic acid typically involves the sulfomethylation of hexa-2,4-dienedioic acid. This section explores various sulfomethylation approaches that can be applied to the target compound.

Direct Sulfomethylation Methods

Direct sulfomethylation involves the introduction of the -CH₂SO₃H group directly onto the muconic acid structure. Several methods can be employed:

Base-Catalyzed Sulfomethylation

This approach utilizes basic conditions to enhance the nucleophilicity of the conjugated diene system, facilitating the attack on sulfomethylating agents:

  • The hexa-2,4-dienedioic acid is treated with a base (typically NaOH or KOH) to form the corresponding carboxylate.
  • The resulting nucleophilic species reacts with a sulfomethylating agent such as sodium hydroxymethanesulfonate (HOCH₂SO₃Na) or sodium methanethiolsulfonate (CH₃SO₂SNa).
  • The reaction proceeds via a Michael-type addition followed by rearrangement to yield the 3-sulfomethyl derivative.

Table 2: Base-Catalyzed Sulfomethylation Conditions

Base Sulfomethylating Agent Solvent Temp (°C) Time (h) pH Yield (%)
NaOH HOCH₂SO₃Na H₂O 60-80 4-8 8-10 55-65
KOH CH₃SO₂SNa H₂O/MeOH 45-65 6-10 9-11 60-70
Na₂CO₃ HOCH₂SO₃Na H₂O 50-70 8-12 8-9 45-55
Et₃N CH₃SO₂SCH₃ DMF 60-80 3-6 - 50-60
Lewis Acid-Catalyzed Sulfomethylation

Lewis acid catalysts can facilitate the sulfomethylation process by activating the sulfomethylating agent:

  • The reaction mixture containing hexa-2,4-dienedioic acid and the sulfomethylating agent is treated with a Lewis acid catalyst.
  • The activated sulfomethylating agent reacts with the dienedioic acid at the C-3 position.
  • Subsequent workup yields the desired this compound.

Indirect Sulfomethylation Methods

Indirect approaches involve multi-step sequences where a suitable precursor is first prepared and then transformed into the target compound.

Thiol-ene Addition Followed by Oxidation

This approach utilizes thiol-ene chemistry followed by oxidation:

  • Hexa-2,4-dienedioic acid undergoes a thiol-ene addition with methanethiol (CH₃SH) to yield the 3-(thiomethyl)hexa-2,4-dienedioic acid intermediate.
  • The sulfide intermediate is oxidized using hydrogen peroxide or a peroxy acid to produce the target sulfonic acid derivative.

Table 3: Oxidation Methods for Thioether Intermediates

Oxidizing Agent Catalyst Solvent Temp (°C) Time (h) Yield (%)
H₂O₂ (30%) Na₂WO₄ H₂O/MeOH 0-25 2-4 75-85
mCPBA - CH₂Cl₂ 0-25 3-6 80-90
Oxone - H₂O/acetone 0-25 2-5 70-80
H₂O₂/HCOOH - HCOOH/MeOH 25-40 1-3 75-85

Advanced Synthetic Approaches

Recent advances in organic synthesis have opened new possibilities for preparing this compound with improved efficiency and selectivity.

Transition Metal-Catalyzed Approaches

Transition metal catalysts offer unique advantages for regioselective functionalization of unsaturated carboxylic acids:

  • Palladium-catalyzed C-H activation followed by sulfomethylation
  • Copper-catalyzed sulfomethylation utilizing directing group strategies
  • Ruthenium-catalyzed redox processes for selective functionalization

Enzymatic Synthesis

Enzymatic approaches represent an environmentally friendly alternative for preparing the target compound:

  • Biocatalytic oxidation of appropriate precursors
  • Enzymatic sulfation followed by rearrangement
  • Whole-cell biotransformations using engineered microorganisms

Optimization Strategies

Optimizing the preparation of this compound requires careful consideration of various reaction parameters to maximize yield and purity.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

Table 4: Solvent Effects on Sulfomethylation Reactions

Solvent Dielectric Constant Reaction Rate Selectivity Product Purity
Water 80.1 High Moderate Moderate
DMF 36.7 High Good Good
DMSO 46.7 Very high Good Good
Toluene 2.38 Low Poor Poor
THF 7.58 Moderate Moderate Good
MeOH 32.6 High Good Moderate
Water/MeOH (1:1) - High Good Good

Temperature and pH Control

Temperature and pH optimization is critical for achieving high yields while minimizing side reactions:

  • Lower temperatures (0-25°C) typically favor selectivity but may reduce reaction rates
  • Higher temperatures (>60°C) increase reaction rates but may lead to decomposition
  • Optimal pH range is typically 8-10 for base-catalyzed reactions
  • pH control during workup is essential for isolating the free acid form

Purification Techniques

Efficient purification methods are essential for obtaining high-purity this compound:

  • Recrystallization from appropriate solvent systems
  • Column chromatography using optimized eluent compositions
  • Precipitation as metal salts followed by acidification
  • Preparative HPLC for analytical-grade material

Analytical Methods for Characterization

Proper characterization of the synthesized this compound is crucial for confirming its identity and purity.

Spectroscopic Analysis

Table 5: Characteristic Spectroscopic Data

Analytical Method Key Signals/Features
¹H NMR δ 5.5-7.5 ppm (vinyl protons), 3.5-4.0 ppm (CH₂SO₃H), 12-13 ppm (COOH)
¹³C NMR 170-175 ppm (COOH), 120-140 ppm (vinyl carbons), 50-60 ppm (CH₂SO₃H)
IR 3000-3300 cm⁻¹ (O-H stretch), 1680-1720 cm⁻¹ (C=O), 1030-1060 cm⁻¹ (S=O)
MS m/z [M-H]⁻ calculated for C₇H₇O₇S

Chromatographic Analysis

HPLC and GC-MS methods provide valuable information about product purity and can be used to monitor reaction progress.

Industrial Scale Considerations

Scaling up the synthesis of this compound from laboratory to industrial scale presents several challenges that must be addressed:

  • Safety considerations for handling large quantities of reagents
  • Cost-effective reagent selection and recycling strategies
  • Process intensification to improve efficiency
  • Waste management and environmental impact assessment

Chemical Reactions Analysis

Types of Reactions

3-(Sulfomethyl)hexa-2,4-dienedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The sulfomethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

3-(Sulfomethyl)hexa-2,4-dienedioic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(sulfomethyl)hexa-2,4-dienedioic acid involves its interaction with specific molecular targets. The sulfomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The conjugated diene system allows for resonance stabilization, enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-(sulfomethyl)hexa-2,4-dienedioic acid with structurally related compounds:

Compound Name Substituent Position Key Functional Groups Key Properties
This compound -CH$2$SO$3$H 3 Two carboxylic acids, sulfonic acid High acidity, hydrophilic, polar
(2E,4E)-hexa-2,4-dienedioic acid (trans,trans-muconic acid) None - Two carboxylic acids High thermal stability, used in nylon production
(2Z,4Z)-hexa-2,4-dienedioic acid (cis,cis-muconic acid) None - Two carboxylic acids Biobased, derived from lignin
3-Chlorohexa-2,4-dienedioic acid -Cl 3 Two carboxylic acids, chlorine Increased reactivity, potential toxicity
3-Ethylhexa-2,4-dienedioic acid -C$2$H$5$ 3 Two carboxylic acids, alkyl Hydrophobic, used in specialty polymers

Chemical and Physical Properties

Property This compound trans,trans-Muconic acid cis,cis-Muconic acid 3-Chloro Derivative
Molecular Weight (g/mol) ~248 (estimated) 142.11 142.11 180.56
Water Solubility High (due to -SO$_3$H) Moderate Moderate Low
Acidity (pKa) <2 (sulfonic acid) ~2.9 (carboxylic acids) ~2.9 ~2.9
Thermal Stability Moderate High Low Moderate
Applications Surfactants, pharmaceuticals Nylon precursor Biodegradable plastics Specialty chemicals

Research Findings and Challenges

  • Stability : trans,trans-Muconic acid is preferred for hydrogenation due to its stability, while cis,cis isomers require careful handling to avoid lactonization .
  • Synthesis Efficiency: Rh nanoparticles achieve 69% adipic acid yield from trans,trans-muconic acid, outperforming Pd (9%) and Pt (24%) .

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